molecular formula C14H21BrN2 B12078599 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine

1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine

Cat. No.: B12078599
M. Wt: 297.23 g/mol
InChI Key: GGRMQNHCAVLROP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is a piperazine derivative characterized by a 3-bromo-5-methylbenzyl substituent at the N1 position and an ethyl group at the N4 position. Piperazine derivatives are widely explored for their roles as antiviral agents, enzyme inhibitors, and central nervous system (CNS) modulators. The bromine atom and methyl group on the benzyl ring likely influence its lipophilicity (logP) and electronic properties, while the ethyl group on the piperazine ring modulates steric and pharmacokinetic profiles .

Properties

Molecular Formula

C14H21BrN2

Molecular Weight

297.23 g/mol

IUPAC Name

1-[(3-bromo-5-methylphenyl)methyl]-4-ethylpiperazine

InChI

InChI=1S/C14H21BrN2/c1-3-16-4-6-17(7-5-16)11-13-8-12(2)9-14(15)10-13/h8-10H,3-7,11H2,1-2H3

InChI Key

GGRMQNHCAVLROP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC(=C2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine typically involves the following steps:

    Bromination: The starting material, 3-methylbenzyl chloride, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromo-5-methylbenzyl chloride.

    Nucleophilic Substitution: The brominated product is then reacted with 4-ethylpiperazine in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) to form 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative, while reduction can lead to the formation of a benzyl alcohol.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) in DMF for azide substitution.

    Oxidation: Potassium permanganate (KMnO4) in aqueous conditions for oxidation.

    Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) for coupling reactions.

Major Products:

    Substitution: 1-(3-Azido-5-methylbenzyl)-4-ethylpiperazine.

    Oxidation: 1-(3-Bromo-5-methylbenzaldehyde)-4-ethylpiperazine.

    Coupling: 1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine derivatives.

Scientific Research Applications

1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and neurobiology. This article explores its applications, supported by comprehensive data tables and documented case studies.

Antidepressant Activity

Research indicates that derivatives of piperazine, including 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine, exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of piperazine derivatives and found that modifications to the aromatic ring can enhance their binding affinity to serotonin receptors, which are critical targets for antidepressant drugs .

Table 1: Structure-Activity Relationship of Piperazine Derivatives

Compound NameBinding Affinity (Ki)Activity Type
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine35 nMAntidepressant
1-(4-Chlorobenzyl)-4-ethylpiperazine50 nMAntidepressant
1-(2-Methylphenyl)-4-ethylpiperazine60 nMAntidepressant

Neuropharmacological Studies

The compound has also been investigated for its neuropharmacological effects. In a study focusing on the modulation of dopamine receptors, researchers found that 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine demonstrated potential as a dopamine receptor antagonist, which may have implications for treating disorders such as schizophrenia and Parkinson’s disease .

Table 2: Neuropharmacological Effects of Selected Compounds

Compound NameReceptor TargetEffect Type
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazineDopamine D2 ReceptorAntagonist
1-(4-Fluorophenyl)-4-piperidinoneSerotonin 5-HT2A ReceptorAgonist
1-(3-Trifluoromethylphenyl)-4-piperazineDopamine D3 ReceptorPartial Agonist

Synthesis of Novel Antipsychotics

The synthesis of new antipsychotic medications often involves modifications of existing piperazine structures. The compound's unique brominated aromatic system allows for further chemical derivatization, leading to the development of novel compounds with improved efficacy and reduced side effects. A recent study highlighted the synthesis pathway for creating analogs of this compound with enhanced pharmacological profiles .

Case Study: Analogs in Clinical Trials

A notable case study involved the development of an analog based on 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine, which entered clinical trials for its potential use in treating anxiety disorders. Preliminary results indicated a favorable safety profile and significant reductions in anxiety symptoms compared to placebo .

Table 3: Clinical Trial Results for Piperazine Derivatives

Compound NamePhaseEfficacy (%)Safety Profile
Analog of 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazinePhase II75%Favorable
Standard AntidepressantPhase III65%Moderate

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, altering their activity. The bromine and ethyl groups can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Antiviral Activity

Piperazine derivatives with varying substituents have been tested against respiratory syncytial virus (RSV). Key findings include:

  • 4-Ethylpiperazine derivatives (n=2,3) : Exhibited micromolar IC50 values (5.1–21 µM) and selectivity indices (SI) of 20–21, suggesting moderate potency and specificity against RSV fusion proteins .
  • 4-Methylpiperazine (9c) : Showed comparable activity (IC50 = 5.1 µM) but slightly lower SI than ethyl-substituted analogs, indicating that ethyl groups may enhance target selectivity .
  • Morpholine derivatives (5a–c) : Demonstrated similar logP values but superior antiviral efficacy, highlighting the role of heterocycle geometry in binding to the RSV F protein hydrophobic cavity .

Table 1: Antiviral Activity of Piperazine Derivatives

Compound Substituents IC50 (µM) SI logP
4-Ethylpiperazine n=2,3 linkers 5.1–21 20–21 ~3.5
4-Methylpiperazine Methyl at N4 5.1 18 ~3.2
Morpholine derivative Morpholine core 2.8–4.7 25–30 ~3.4

Table 2: Hemotoxicity of Selected Compounds

Compound Hemolysis (%) Key Substituent
4-Ethylpiperazine (5b) 85 Ethyl at N4
4-Methoxyphenylpiperazine 25 Methoxy-phenyl
Piperidine (6b) 38 Six-membered ring

Enzyme Inhibition and CNS Activity

  • Butyrylcholinesterase (BChE) Inhibition :
    • Thiazolylhydrazone derivatives with 4-ethylpiperazine (3a–3f) showed stronger BChE inhibition (IC50 = 0.8–2.4 µM) than 4-methoxyphenylpiperazine analogs (3g–3l, IC50 = 3.1–5.6 µM). The ethyl group likely improves hydrophobic interactions with the enzyme active site .
  • CNS Modulation :
    • In convulsion protection assays, 4-ethylpiperazine derivatives (e.g., 3o) provided 35.99% protection, lower than chlorinated analogs (48.34%), indicating substituent-dependent efficacy in CNS pathways .

Table 3: Enzyme Inhibition and CNS Activity

Compound Target Activity (IC50 or % Protection)
4-Ethylpiperazine (3f) BChE 0.8 µM
4-Methoxyphenylpiperazine BChE 3.1 µM
4-Ethylpiperazine (3o) Convulsions 35.99%

Structural and Pharmacokinetic Insights

  • ADME Properties : Ethyl-substituted derivatives showed favorable absorption and metabolic stability in silico models, though hemotoxicity remains a limitation .
  • Docking Studies : The ethyl group in 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine analogs facilitates carbon-hydrogen bonding with residues like Ile360 and Asp381 in RSV F protein, stabilizing ligand-receptor interactions .

Biological Activity

1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine (referred to as "compound") is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

The compound features a piperazine core substituted with a bromo and methyl group on the benzyl moiety. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits notable antimicrobial properties . For instance, it has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
MRSA15.625 μg/mL
E. coli31.25 μg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine has also been explored. In vitro studies have demonstrated its efficacy against various cancer cell lines, including those derived from leukemia and solid tumors.

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of the compound on cancer cell lines:

Cell Line IC50 (μM) Selectivity Index
Karpas-422 (DLBCL)12.5>10
HBL-1 (ABC subtype)15.0>8

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, suggesting a favorable therapeutic window .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Preliminary investigations suggest that it may interact with the RAS-MAPK signaling pathway, which is crucial in cancer biology.

Research Findings on Signaling Pathways

  • RAS Activation: The compound has been shown to enhance nucleotide exchange on RAS, leading to increased levels of RAS-GTP, which is associated with cell proliferation.
  • ERK Phosphorylation: At sub-micromolar concentrations, it promotes ERK phosphorylation, which is linked to cellular growth signals.

This dual action on both RAS and ERK pathways positions the compound as a promising candidate for further development in cancer therapeutics .

Q & A

Q. What synthetic strategies are effective for preparing 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Reaction : Nucleophilic substitution or coupling reactions are typical. For example, alkylation of 4-ethylpiperazine with 3-bromo-5-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach.
  • Optimization : Use catalytic systems like CuSO₄·5H₂O and sodium ascorbate for azide-alkyne cycloaddition (click chemistry) to attach functional groups, as demonstrated in analogous piperazine syntheses .
  • Purification : Employ column chromatography with gradients (e.g., ethyl acetate/hexane 1:8) and monitor via TLC .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Compare chemical shifts of the benzyl protons (δ 7.2–7.4 ppm for aromatic protons) and piperazine methylene groups (δ 2.5–3.5 ppm).
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 325.1 for C₁₅H₂₁BrN₂).
    • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
  • Reference Data : Cross-check with spectral libraries or structurally similar piperazines .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation via bromine displacement or oxidation.
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural elucidation?

Methodological Answer:

  • Software Tools : Refine X-ray diffraction data using SHELXL (for small molecules) or SHELXE (for twinned crystals). Adjust parameters like thermal displacement (B-factors) and occupancy for disordered atoms .
  • Validation : Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) and computational models (DFT-optimized geometries) .

Q. What strategies are effective for evaluating the compound's biological activity and target selectivity?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Screen against GPCR panels (e.g., dopamine D3 receptors) using radioligand displacement assays (IC₅₀ values) .
    • Enzyme Inhibition : Test PDE5 inhibition (cf. vardenafil’s mechanism ) with fluorescence-based assays.
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., WDR5 ). Validate with MD simulations (NAMD/GROMACS) .

Q. How can metabolic stability and degradation pathways be analyzed?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Key Phase I reactions: N-dealkylation or bromine hydrolysis.
  • Pathway Prediction : Use tools like PISTACHIO or REAXYS to map plausible metabolic routes .

Data Contradiction Analysis

Q. How should conflicting SAR data be addressed in piperazine derivative studies?

Methodological Answer:

  • Systematic Variation : Synthesize analogs with substituent modifications (e.g., replacing Br with Cl or adjusting alkyl chain length) to isolate structure-activity relationships .
  • Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to quantify substituent effects on bioactivity .

Methodological Tables

Q. Table 1. Example Reaction Conditions for Piperazine Derivatives

StepReagents/ConditionsYield (%)Reference
Alkylation3-Bromo-5-methylbenzyl bromide, K₂CO₃, DMF, 80°C, 12h65–75
CycloadditionCuSO₄·5H₂O, sodium ascorbate, H₂O/DCM, RT85–90

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueExpected Signals
¹H NMR (CDCl₃)δ 1.1 (t, 3H, CH₂CH₃), δ 3.4 (m, 8H, piperazine), δ 4.3 (s, 2H, CH₂Ar)
HRMS (ESI+)m/z 325.1 [M+H]⁺

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